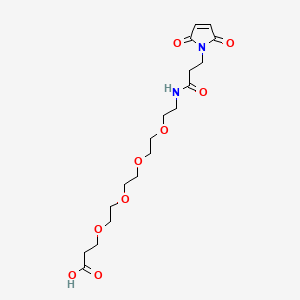

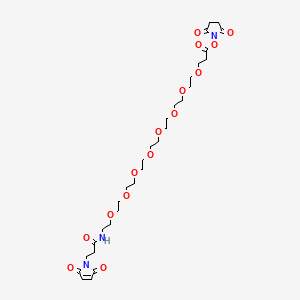

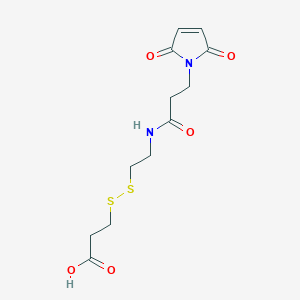

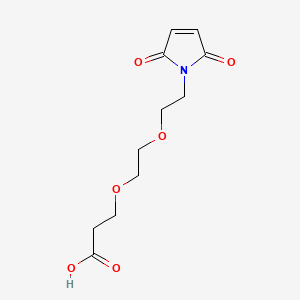

![molecular formula C25H34N6O3 B608893 (4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mutant isocitrate dehydrogenase 1 (IDH1) inhibitors are a class of compounds designed to target and inhibit the activity of mutated IDH1 enzymes. These mutations, particularly at the R132 position, are commonly found in various cancers, including acute myeloid leukemia and gliomas. The mutant IDH1 enzyme produces an oncometabolite called D-2-hydroxyglutarate, which disrupts normal cellular metabolism and promotes tumorigenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mutant IDH1 inhibitors involves multiple steps, including the formation of heterocyclic compounds. For instance, one method involves the use of s-triazine compounds, which are synthesized through a series of reactions involving the condensation of appropriate amines with cyanuric chloride under controlled conditions . Another approach involves the use of virtual screening to identify potential inhibitors from existing FDA-approved drugs .

Industrial Production Methods: Industrial production of mutant IDH1 inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions: Mutant IDH1 inhibitors primarily undergo substitution reactions, where specific functional groups are introduced or modified to enhance their inhibitory activity. These reactions often involve the use of reagents such as cyanuric chloride and various amines .

Common Reagents and Conditions:

Cyanuric chloride: Used as a starting material for the synthesis of s-triazine compounds.

Amines: React with cyanuric chloride to form the desired heterocyclic structures.

Solvents: Organic solvents like dichloromethane and ethanol are commonly used to facilitate the reactions.

Major Products: The major products of these reactions are heterocyclic compounds with specific structural features that enable them to bind to and inhibit the mutant IDH1 enzyme .

Scientific Research Applications

Mutant IDH1 inhibitors have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as tools to study the biochemical pathways involving IDH1 and its role in cellular metabolism .

Biology:

Medicine:

- Clinically used to treat cancers with IDH1 mutations, such as acute myeloid leukemia and gliomas .

- Investigated for their potential to restore normal cellular differentiation and reduce tumor growth .

Industry:

Mechanism of Action

Mutant IDH1 inhibitors exert their effects by binding to the active site of the mutant IDH1 enzyme, thereby blocking its ability to produce D-2-hydroxyglutarate. This inhibition restores normal cellular metabolism and reduces the oncogenic potential of the cells . The molecular targets of these inhibitors include the active site residues of the mutant IDH1 enzyme, and the pathways involved are those related to cellular metabolism and epigenetic regulation .

Comparison with Similar Compounds

Properties

IUPAC Name |

(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-17(2)22-16-34-25(33)31(22)23-9-10-26-24(28-23)27-18(3)21-7-5-20(6-8-21)15-29-11-13-30(14-12-29)19(4)32/h5-10,17-18,22H,11-16H2,1-4H3,(H,26,27,28)/t18-,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWLUEOYYPKPQL-PGRDOPGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCN(CC4)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.